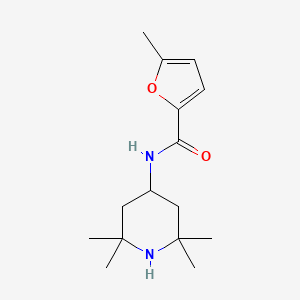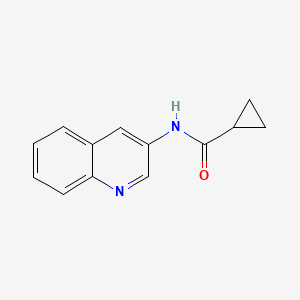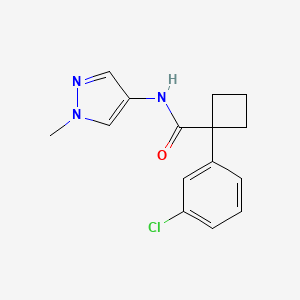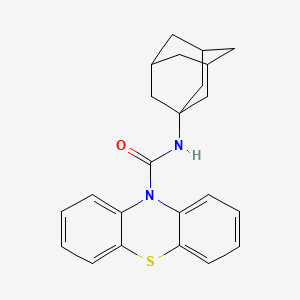
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one, commonly known as Dibutylone, is a synthetic chemical compound that belongs to the cathinone class of drugs. Dibutylone is a new psychoactive substance that has gained popularity in recent years due to its stimulating effects. Dibutylone is structurally similar to other cathinones such as methylone and ethylone. In
Mechanism of Action
Dibutylone acts as a reuptake inhibitor of dopamine and serotonin, which leads to an increase in their levels in the brain. This increase in dopamine and serotonin levels is responsible for the stimulating effects of Dibutylone. Dibutylone also has an affinity for the norepinephrine transporter, which may contribute to its stimulating effects.
Biochemical and Physiological Effects
Dibutylone has been found to have stimulant effects similar to other cathinones such as methylone and ethylone. These effects include increased heart rate, blood pressure, and body temperature. Dibutylone has also been found to have euphoric effects, which may contribute to its abuse potential. Long-term use of Dibutylone may lead to addiction and other negative consequences.
Advantages and Limitations for Lab Experiments
Dibutylone has advantages and limitations for lab experiments. One advantage is that it is a new psychoactive substance that has not been extensively studied, which makes it a promising candidate for research. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.
Future Directions
There are many future directions for the study of Dibutylone. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to study its effects on dopamine and serotonin transporters in more detail. Additionally, more research is needed to understand the long-term effects of Dibutylone use and its potential for addiction.
Synthesis Methods
The synthesis method of Dibutylone involves the reaction of 1-(3-methylphenyl)-2-nitropropene with dibutylamine in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or isopropanol. The resulting product is then purified using chromatography techniques such as column chromatography or flash chromatography.
Scientific Research Applications
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methylone and ethylone. Dibutylone has been used in studies to investigate its effects on dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. Dibutylone has also been used in studies to investigate its potential as a treatment for depression and anxiety.
properties
IUPAC Name |
2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-6-5-7-12(8-9)10(13)11(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEROKBYBIJQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)



![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)




![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)